3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with a methoxy group and a pyrimidinylmethyl group containing a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring suggests that the compound could interact with its targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound’s effects on biochemical pathways are currently unknown. Compounds containing a pyrrolidine ring have been found to influence a variety of biochemical pathways, suggesting that this compound could potentially have similar effects .
Pharmacokinetics
The presence of the pyrrolidine ring suggests that the compound could potentially have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds containing a pyrrolidine ring have been found to have a variety of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with a range of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structural features of the compound, including its stereochemistry and the spatial orientation of its substituents .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function in various ways. For example, it has been found to impact cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with key cellular components and its ability to modulate their activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate nitriles and amidines under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.
Sulfonamide Formation: The benzenesulfonamide core is typically formed by reacting a sulfonyl chloride with an amine group.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: It can serve as a probe to study biological pathways involving sulfonamide or pyrimidine-containing compounds.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide: can be compared with other sulfonamide derivatives and pyrimidine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methoxy group, a pyrrolidine ring, and a sulfonamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-13-5-4-6-14(11-13)24(21,22)18-12-15-17-8-7-16(19-15)20-9-2-3-10-20/h4-8,11,18H,2-3,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVUKPKWEKEYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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